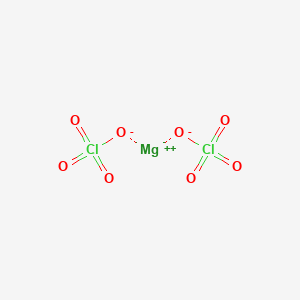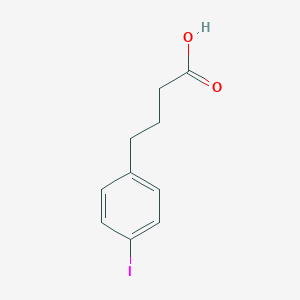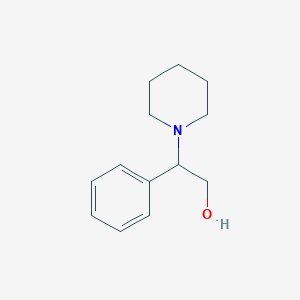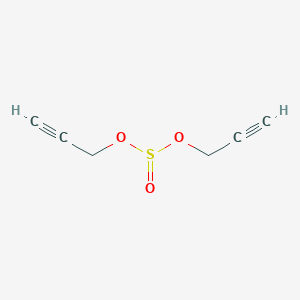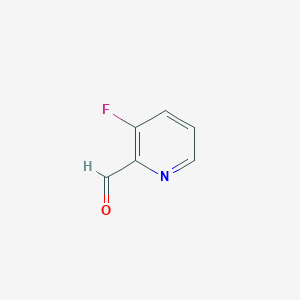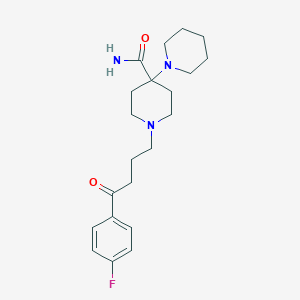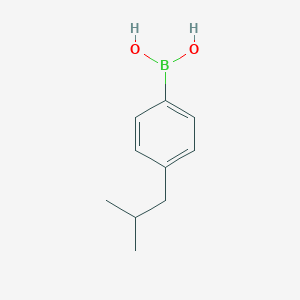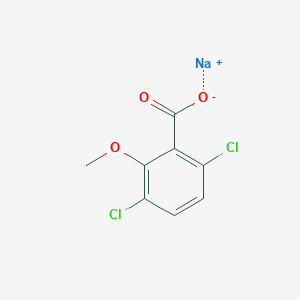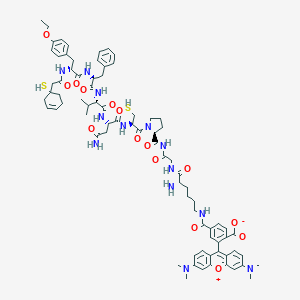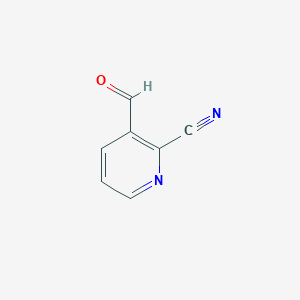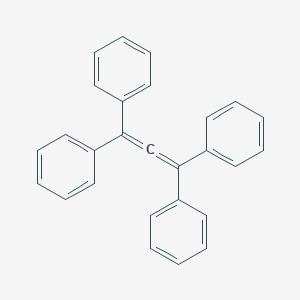
Tetraphenylallen
Übersicht
Beschreibung
Tetraphenylallene is an organic compound with the molecular formula C27H20 It is characterized by the presence of four phenyl groups attached to an allene backbone
Wissenschaftliche Forschungsanwendungen
Tetraphenylallene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: While not extensively used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: Tetraphenylallene and its derivatives are used in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs)
Wirkmechanismus
Target of Action
Tetraphenylallene is a member of the polycyclic aromatic group of compounds Its unique structure and properties have led to its application in various fields such as asymmetric catalysis, liquid crystalline materials, molecular devices, and organic light-emitting diodes .
Mode of Action
Tetraphenylallene, also known as tetrabenzocyclooctatetraene or tetrabenzo 8annulene, has a non-planar molecule with a distinct saddle-shaped framework . The four benzene rings of tetraphenylallene form a rigid central eight-membered ring by ortho-annulation, in which two pairs of benzene rings are oriented alternatively above or below the average plane of the molecule . This unique structure contributes to its interesting chemical properties and theoretical relevance to the discussion of its aromaticity .
Biochemical Pathways
Its derivatives have shown promising properties leading to their application in various fields .
Result of Action
Its unique structure and properties have led to its application in various fields .
Action Environment
The action of tetraphenylallene can be influenced by various environmental factors. For instance, the oxidation of tetraphenylallene with m-chloroperbenzoic acid has been reported . Under acidic conditions, 1-hydroxy-1,3,3-triphenyl-2-indanone was isolated in 45% yield, along with benzophenone and the m-chlorobenzoate of 2 as minor products . This suggests that the chemical environment can significantly influence the reactions involving tetraphenylallene.
Biochemische Analyse
Biochemical Properties
Tetraphenylallene plays a crucial role in biochemical reactions, particularly as a luminescent probe for detecting metal ions and biomolecules. It interacts with enzymes, proteins, and other biomolecules through aggregation-induced emission (AIE). This phenomenon occurs when the rotation of phenyl groups around the allene core is restricted, leading to an increase in photoluminescence intensity. Tetraphenylallene has been shown to interact with bovine serum albumin and DNA, making it a valuable tool for studying these biomolecules .
Cellular Effects
Tetraphenylallene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with biomolecules such as DNA can affect gene expression, leading to changes in cellular function. Additionally, tetraphenylallene’s ability to act as a luminescent probe allows researchers to monitor cellular processes in real-time, providing valuable insights into cell function and metabolism .
Molecular Mechanism
The mechanism of action of tetraphenylallene involves its binding interactions with biomolecules. The compound’s unique structure allows it to bind to specific sites on enzymes and proteins, leading to either inhibition or activation of these biomolecules. For example, tetraphenylallene can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, tetraphenylallene can induce changes in gene expression by interacting with DNA, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraphenylallene can change over time due to its stability and degradation. Studies have shown that tetraphenylallene is relatively stable under standard laboratory conditions, but its photoluminescent properties can degrade over time when exposed to light and oxygen. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with tetraphenylallene showing potential for sustained interactions with biomolecules .
Dosage Effects in Animal Models
The effects of tetraphenylallene vary with different dosages in animal models. At low doses, tetraphenylallene has been shown to interact with biomolecules without causing significant toxicity. At higher doses, tetraphenylallene can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, with specific dosages required to achieve desired biochemical interactions without causing adverse effects .
Metabolic Pathways
Tetraphenylallene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by interacting with key enzymes involved in metabolic pathways. For example, tetraphenylallene can inhibit the activity of enzymes involved in the breakdown of certain metabolites, leading to changes in metabolite levels and overall metabolic flux .
Transport and Distribution
Within cells and tissues, tetraphenylallene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of tetraphenylallene in specific cellular compartments. The compound’s distribution can influence its activity and function, with localized accumulation leading to enhanced interactions with target biomolecules .
Subcellular Localization
Tetraphenylallene’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with specific subcellular compartments providing an optimal environment for its interactions with biomolecules. For example, tetraphenylallene may localize to the nucleus, where it can interact with DNA and influence gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylallene can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with phenylmagnesium bromide in the presence of a catalyst such as nickel. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for tetraphenylallene are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction volumes and optimization of reaction conditions to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylallene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetraphenylpropane.
Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Tetraphenylpropane.
Substitution: Brominated or nitrated derivatives of tetraphenylallene.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylethylene: Similar in structure but with an ethylene backbone instead of an allene backbone.
Tetraphenylbutatriene: Another related compound with a butatriene backbone.
Uniqueness: Tetraphenylallene is unique due to its allene backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for studying specific reaction mechanisms and developing novel materials .
Eigenschaften
IUPAC Name |
1,3,3-triphenylpropa-1,2-dienylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRDSWHWMTLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061870 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-18-6 | |
| Record name | 1,1′,1′′,1′′′-(1,2-Propadiene-1,3-diylidene)tetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylallene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1'',1'''-(propa-1,2-diene-1,3-diylidene)tetrakisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


